Cas no 2408971-11-7 (5,7-Diazaspiro[3.4]octane-6,8-dione, 7-(3-aminopropyl)-, hydrochloride (1:1))
![5,7-Diazaspiro[3.4]octane-6,8-dione, 7-(3-aminopropyl)-, hydrochloride (1:1) structure](https://ja.kuujia.com/scimg/cas/2408971-11-7x500.png)
5,7-Diazaspiro[3.4]octane-6,8-dione, 7-(3-aminopropyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- 5,7-Diazaspiro[3.4]octane-6,8-dione, 7-(3-aminopropyl)-, hydrochloride (1:1)
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- インチ: 1S/C9H15N3O2.ClH/c10-5-2-6-12-7(13)9(3-1-4-9)11-8(12)14;/h1-6,10H2,(H,11,14);1H
- InChIKey: QSKVNDSGDWDCOT-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C(=O)NC21CCC2)CCCN.Cl
5,7-Diazaspiro[3.4]octane-6,8-dione, 7-(3-aminopropyl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7538891-10.0g |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride |
2408971-11-7 | 95.0% | 10.0g |
$3929.0 | 2025-03-10 | |
Enamine | EN300-7538891-0.5g |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride |
2408971-11-7 | 95.0% | 0.5g |
$713.0 | 2025-03-10 | |
Enamine | EN300-7538891-0.1g |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride |
2408971-11-7 | 95.0% | 0.1g |
$317.0 | 2025-03-10 | |
Aaron | AR028SAN-500mg |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dionehydrochloride |
2408971-11-7 | 95% | 500mg |
$1006.00 | 2025-02-16 | |
1PlusChem | 1P028S2B-500mg |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dionehydrochloride |
2408971-11-7 | 95% | 500mg |
$944.00 | 2024-05-22 | |
1PlusChem | 1P028S2B-50mg |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dionehydrochloride |
2408971-11-7 | 95% | 50mg |
$315.00 | 2024-05-22 | |
1PlusChem | 1P028S2B-1g |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dionehydrochloride |
2408971-11-7 | 95% | 1g |
$1192.00 | 2024-05-22 | |
1PlusChem | 1P028S2B-10g |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dionehydrochloride |
2408971-11-7 | 95% | 10g |
$4919.00 | 2024-05-22 | |
Aaron | AR028SAN-250mg |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dionehydrochloride |
2408971-11-7 | 95% | 250mg |
$647.00 | 2025-02-16 | |
Aaron | AR028SAN-5g |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dionehydrochloride |
2408971-11-7 | 95% | 5g |
$3669.00 | 2023-12-15 |
5,7-Diazaspiro[3.4]octane-6,8-dione, 7-(3-aminopropyl)-, hydrochloride (1:1) 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
5,7-Diazaspiro[3.4]octane-6,8-dione, 7-(3-aminopropyl)-, hydrochloride (1:1)に関する追加情報
5,7-Diazaspiro[3.4]octane-6,8-dione, 7-(3-aminopropyl)-, hydrochloride (1:1): A Comprehensive Overview
5,7-Diazaspiro[3.4]octane-6,8-dione, also known as 7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride (1:1) (CAS No. 2408971-11-7), is a complex organic compound with a unique spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and development. The molecule consists of a spirocyclic framework with two nitrogen atoms at positions 5 and 7, along with two ketone groups at positions 6 and 8. The presence of an aminoalkyl side chain at position 7 further enhances its structural complexity and functional versatility.
The synthesis of 5,7-diazaspiro[3.4]octane-6,8-dione involves a multi-step process that typically begins with the preparation of the spirocyclic core. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better control over the stereochemistry of the molecule. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the spirocyclic structure while maintaining high purity levels. This compound is often isolated as its hydrochloride salt due to its basicity imparted by the amino group in the side chain.
One of the most intriguing aspects of 5,7-diazaspiro[3.4]octane-6,8-dione is its ability to act as a scaffold for various bioactive molecules. Researchers have explored its potential as a template for designing ligands that target G-protein coupled receptors (GPCRs), which are critical drug targets in numerous therapeutic areas such as cardiovascular diseases, central nervous system disorders, and cancer. The spirocyclic structure provides a rigid framework that can facilitate favorable interactions with receptor binding sites.
Recent studies have highlighted the importance of 5-(3-aminopropyl)-diazaspiro[3.4]octane derivatives in modulating ion channels and enzymes involved in cellular signaling pathways. For example, a derivative of this compound has been shown to exhibit potent inhibitory activity against certain kinases implicated in cancer progression. The aminoalkyl side chain at position 7 plays a crucial role in determining the pharmacokinetic properties of the molecule, including its solubility and permeability across biological membranes.
In terms of pharmacological applications, 5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride has been investigated for its potential as an anti-inflammatory agent. Preclinical studies suggest that it may exert its effects through modulation of nuclear factor-kappa B (NF-kB), a key regulator of inflammatory responses. Additionally, this compound has demonstrated promising results in models of neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival.
The structural uniqueness of 5-(3-aminopropyl)-diazaspiro[3.4]octane derivatives also makes them valuable tools in chemical biology research. They have been employed as probes to study protein-protein interactions and enzyme mechanisms at a molecular level. Furthermore, their ability to form stable complexes with metal ions has opened new avenues for their use in coordination chemistry and catalysis.
In conclusion, 5,7-Diazaspiro[3.4]octane-6,8-dione, particularly its hydrochloride salt, represents a versatile building block with immense potential across various scientific disciplines. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern chemical research.
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